molecular formula C10H8BrN3O2 B11780282 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11780282
M. Wt: 282.09 g/mol
InChI Key: IBKBXZQYXMCJEL-UHFFFAOYSA-N
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Description

5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 5-position, an o-tolyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, an azide derivative of o-tolyl is reacted with an alkyne derivative containing a bromine atom.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where the triazole intermediate is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.

    Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azide derivative of the triazole compound.

Scientific Research Applications

5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as conductivity or stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(o-Tolyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the bromine atom at the 5-position.

    5-Bromo-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Contains a phenyl group instead of an o-tolyl group.

Uniqueness

5-Bromo-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the bromine atom, o-tolyl group, and carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

5-bromo-2-(2-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H8BrN3O2/c1-6-4-2-3-5-7(6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H,15,16)

InChI Key

IBKBXZQYXMCJEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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